2-ethoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is likely a part of, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
5-HT7 Receptor Antagonism
Piperazine derivatives have been explored for their potential as 5-HT7 receptor antagonists. Research involving similar compounds has identified that these derivatives can exhibit high affinity and selectivity towards 5-HT7 receptors, suggesting potential applications in the treatment of central nervous system disorders. One study prepared and evaluated twenty-four compounds of 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides as 5-HT7 receptor antagonists, demonstrating the role of these compounds in receptor modulation (Yoon et al., 2008).
Dopamine D3 Receptor Affinity
Further research into benzamide derivatives highlights their structural affinity and selectivity for dopamine D3 receptors, indicating potential for development into therapeutic agents targeting the dopaminergic system. Modifications to benzamide PB12, a potent dopamine D4 receptor ligand, led to the identification of derivatives with moderate to high D3 receptor affinity, pointing to their usefulness in designing dopamine receptor-based treatments (Leopoldo et al., 2002).
Crystal Structure and Theoretical Studies
Crystal structure analysis and density functional theory (DFT) calculations on piperazine derivatives provide insights into their molecular properties, reactive sites, and potential biological interactions. Studies on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have elucidated their crystal packing and intermolecular interactions through Hirshfeld surface analysis, contributing to the understanding of their pharmacological potential (Kumara et al., 2017).
Serotonin 4 Receptor Agonism
Synthesis and evaluation of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists have been conducted, with some compounds showing promise as novel prokinetic agents with reduced side effects. This research suggests the application of these derivatives in improving gastrointestinal motility, offering a potential therapeutic avenue for gastrointestinal disorders (Sonda et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
If it acts similarly to other alpha1-adrenergic receptor antagonists, it may bind to these receptors and inhibit their activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which could be its potential targets, are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profile .
Result of Action
If it acts as an antagonist to alpha1-adrenergic receptors, it may result in the relaxation of smooth muscles in the blood vessels, lower urinary tract, and prostate .
Properties
IUPAC Name |
2-ethoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-3-30-21-7-5-4-6-20(21)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)18-8-10-19(29-2)11-9-18/h4-11H,3,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUUEANQSCGPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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